molecular formula C10H12N4O2 B13685987 5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole

5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B13685987
M. Wt: 220.23 g/mol
InChI Key: HPKYJUXBMCRRNG-UHFFFAOYSA-N
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Description

5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole typically involves a multi-step process. One common method is the cyclization of appropriate linear compounds. For instance, the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate can form the corresponding hydrazone, which upon cyclization with an appropriate reagent, yields the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

Compared to similar compounds, 5-Amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O2/c1-15-7-5-3-4-6(8(7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)

InChI Key

HPKYJUXBMCRRNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NN2)N

Origin of Product

United States

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